molecular formula C8H7NO B3029947 (6-Ethynylpyridin-2-yl)methanol CAS No. 845658-76-6

(6-Ethynylpyridin-2-yl)methanol

Cat. No.: B3029947
CAS No.: 845658-76-6
M. Wt: 133.15
InChI Key: UWKRXXCVSYLAEG-UHFFFAOYSA-N
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Description

(6-Ethynylpyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an ethynyl group at the 6-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethynylpyridin-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2-pyridinemethanol with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Ethynylpyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as organolithium or Grignard reagents.

Major Products Formed

    Oxidation: The major products include 6-ethynylpyridine-2-carboxaldehyde or 6-ethynylpyridine-2-carboxylic acid.

    Reduction: The major product is 6-ethylpyridin-2-ylmethanol.

    Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

(6-Ethynylpyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (6-Ethynylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Ethylpyridin-2-ylmethanol: Similar structure but with an ethyl group instead of an ethynyl group.

    2-Pyridinemethanol: Lacks the ethynyl substitution at the 6-position.

    6-Bromopyridin-2-ylmethanol: Contains a bromine atom instead of an ethynyl group.

Uniqueness

(6-Ethynylpyridin-2-yl)methanol is unique due to the presence of both the ethynyl and hydroxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. The ethynyl group provides a site for further functionalization, while the hydroxymethyl group enhances solubility and facilitates interactions with biological targets.

Properties

IUPAC Name

(6-ethynylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-5,10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKRXXCVSYLAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719664
Record name (6-Ethynylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845658-76-6
Record name (6-Ethynylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round-bottom flask was added 2.3 g of 6-bromopyridin-2-ylmethyl acetate, 1.18 g of trimethyl silylacetylene, 210 mg of bis(triphenylphosphine)-palladium(II) chloride, 114 mg of copper(I) iodide and 12 mL of triethylamine, and then the mixture was heated to reflux under argon atmosphere for 5 hours. After allowing to cool, the mixture was concentrated to dryness under reduced pressure, thereto water was added, and the mixture was extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, 7 mL of methanol and 30 mL of 1N aqueous potassium hydroxide were added to the residue, and the mixture was stirred for 1 hour. The reaction mixture was acidified with 1N hydrochloric acid and concentrated under reduced pressure. The concentrated solution was basified with potassium carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and then the solvent was removed off under reduced pressure. The product was purified by chromatography on silica gel (hexane-ethyl acetate=4:1) to give 212 mg of (6-ethynylpyridin-2-yl)methanol as a white powder.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
114 mg
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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